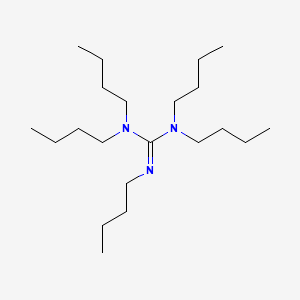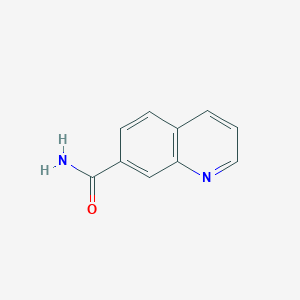![molecular formula C11H8N6 B8736965 2-[3-(4-pyridinyl)-1H-1,2,4-triazol-5-yl]Pyrazine CAS No. 36646-14-7](/img/structure/B8736965.png)
2-[3-(4-pyridinyl)-1H-1,2,4-triazol-5-yl]Pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(4-pyridinyl)-1H-1,2,4-triazol-5-yl]Pyrazine is a heterocyclic compound that features a pyrazine ring fused with a triazole ring and a pyridine ring. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, materials science, and catalysis. The unique structure of this compound allows it to interact with a variety of biological targets, making it a valuable scaffold for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-pyridinyl)-1H-1,2,4-triazol-5-yl]Pyrazine typically involves the reaction of N’-aminopiridyne-2-carboximidamine with an excess of monoethyl oxalyl chloride . This reaction proceeds under controlled conditions to yield the desired triazole intermediate, which is then further reacted to form the final compound. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-pyridinyl)-1H-1,2,4-triazol-5-yl]Pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the pyrazine or triazole rings are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized pyrazine or triazole derivatives.
Scientific Research Applications
2-[3-(4-pyridinyl)-1H-1,2,4-triazol-5-yl]Pyrazine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anti-inflammatory and antimalarial agent. It has shown promising activity in vitro against various biological targets.
Materials Science: The compound is used in the synthesis of metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions.
Catalysis: The compound’s unique structure makes it a potential catalyst or ligand in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-[3-(4-pyridinyl)-1H-1,2,4-triazol-5-yl]Pyrazine involves its interaction with specific biological targets. The triazole and pyrazine rings can bind to enzymes and receptors, modulating their activity. For example, the compound has been shown to inhibit certain enzymes involved in inflammation and malaria . The exact molecular pathways and targets are still under investigation, but the compound’s ability to bind to multiple sites makes it a versatile tool in drug development.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 5-pyridin-2-yl-1H-[1,2,4]triazole-3-carboxylic acid ethyl ester
- 3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid
Uniqueness
2-[3-(4-pyridinyl)-1H-1,2,4-triazol-5-yl]Pyrazine is unique due to its specific combination of pyrazine, triazole, and pyridine rings. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential in medicinal chemistry and materials science further highlight its uniqueness.
Properties
CAS No. |
36646-14-7 |
|---|---|
Molecular Formula |
C11H8N6 |
Molecular Weight |
224.22 g/mol |
IUPAC Name |
2-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)pyrazine |
InChI |
InChI=1S/C11H8N6/c1-3-12-4-2-8(1)10-15-11(17-16-10)9-7-13-5-6-14-9/h1-7H,(H,15,16,17) |
InChI Key |
DMINXODFXULDAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=NNC(=N2)C3=NC=CN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


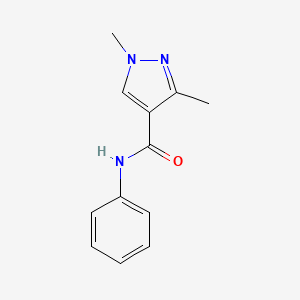
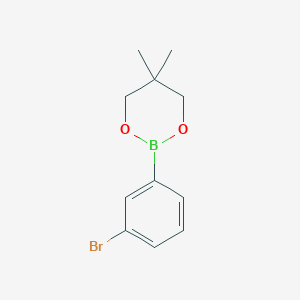
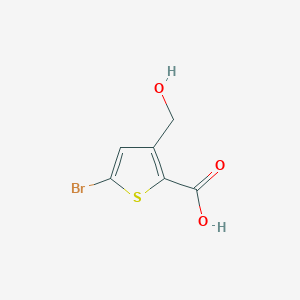
![2-{[6-Amino-3,5-dicyano-4-(furan-2-yl)pyridin-2-yl]sulfanyl}acetamide](/img/structure/B8736918.png)
![6-(2-Bromoethyl)-3,7-dimethyl-5H-thiazolo[3,2-A]pyrimidin-5-one monohydrobromide](/img/structure/B8736930.png)
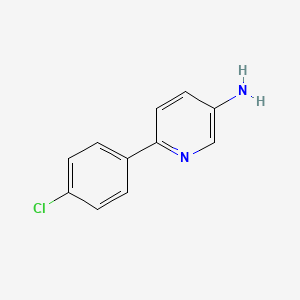

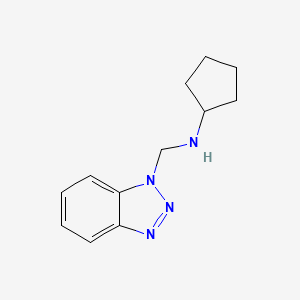

![1H-Pyrazolo[4,3-d]pyrimidine, 7-chloro-1,3-dimethyl-5-(1-methylethyl)-](/img/structure/B8736963.png)
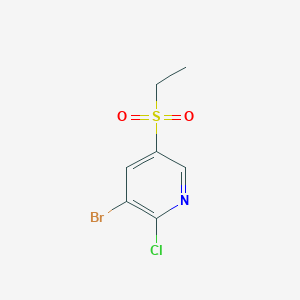
![4-Piperidinecarboxamide, 4-[(4-methylphenyl)amino]-](/img/structure/B8736971.png)
